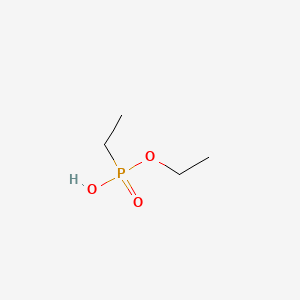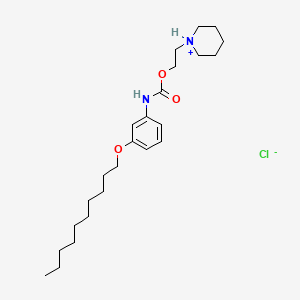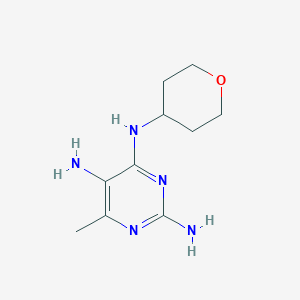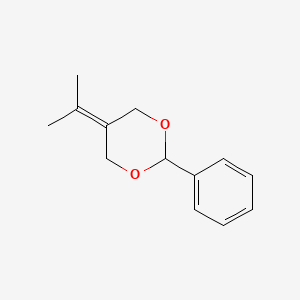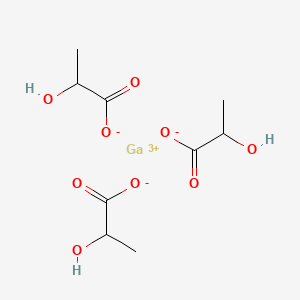
Gallium trilactate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gallium trilactate is a coordination compound formed by the combination of gallium ions and lactate ligands. Gallium, a post-transition metal, is known for its unique properties, such as its ability to remain in a liquid state near room temperature. Lactate, on the other hand, is a byproduct of anaerobic metabolism and is commonly found in various biological systems. The combination of these two components results in a compound with interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
Gallium trilactate can be synthesized through the reaction of gallium salts, such as gallium nitrate or gallium chloride, with lactic acid. The reaction typically occurs in an aqueous medium, where the gallium ions coordinate with the lactate ions to form the desired compound. The reaction conditions, such as temperature and pH, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves the use of high-purity gallium salts and lactic acid. The reaction is carried out in large-scale reactors under controlled conditions to ensure consistent quality and yield. The resulting product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
Gallium trilactate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gallium oxide and other oxidation products.
Reduction: The compound can be reduced under specific conditions to yield gallium metal and lactate ions.
Substitution: this compound can participate in substitution reactions where the lactate ligands are replaced by other ligands, such as halides or phosphates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like hydrochloric acid or sodium phosphate can facilitate substitution reactions.
Major Products
Oxidation: Gallium oxide and various organic oxidation products.
Reduction: Gallium metal and lactate ions.
Substitution: Gallium halides or gallium phosphates, depending on the substituting ligand.
科学的研究の応用
Gallium trilactate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other gallium compounds.
Biology: Studied for its potential antimicrobial properties and its ability to interfere with bacterial iron metabolism.
Medicine: Investigated for its potential use in cancer treatment due to its ability to mimic iron and disrupt cellular processes in cancer cells.
Industry: Utilized in the production of semiconductors and other electronic components due to its unique properties.
作用機序
The mechanism of action of gallium trilactate involves its ability to mimic iron in biological systems. Gallium ions can replace iron in various enzymes and proteins, disrupting their normal function. This can lead to the inhibition of bacterial growth and the induction of apoptosis in cancer cells. The compound’s ability to interfere with iron metabolism makes it a promising candidate for antimicrobial and anticancer therapies.
類似化合物との比較
Similar Compounds
- Gallium nitrate
- Gallium chloride
- Gallium citrate
- Gallium maltolate
Uniqueness
Gallium trilactate is unique due to its combination of gallium and lactate, which imparts specific chemical and biological properties. Unlike other gallium compounds, this compound has shown potential in disrupting bacterial iron metabolism and inducing apoptosis in cancer cells, making it a valuable compound for further research and development.
特性
CAS番号 |
25850-52-6 |
|---|---|
分子式 |
C9H15GaO9 |
分子量 |
336.93 g/mol |
IUPAC名 |
gallium;2-hydroxypropanoate |
InChI |
InChI=1S/3C3H6O3.Ga/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |
InChIキー |
BESJNOQLGUOPSI-UHFFFAOYSA-K |
正規SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ga+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


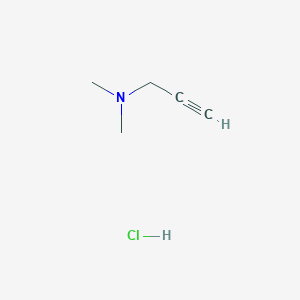
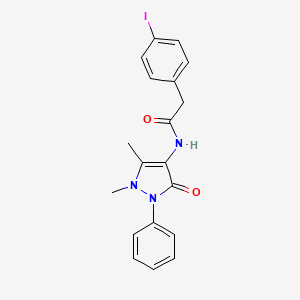
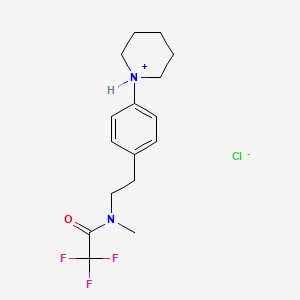
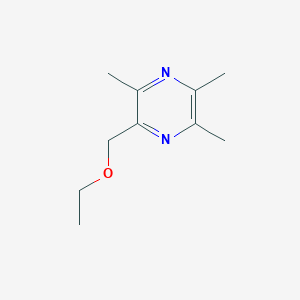
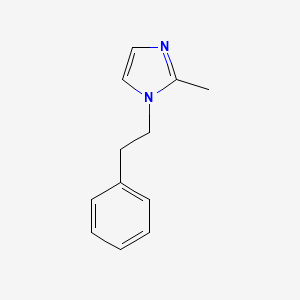
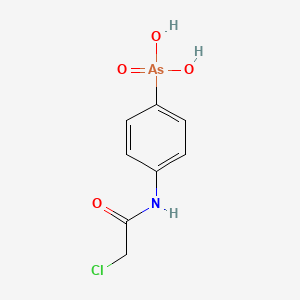
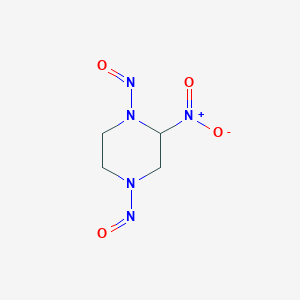
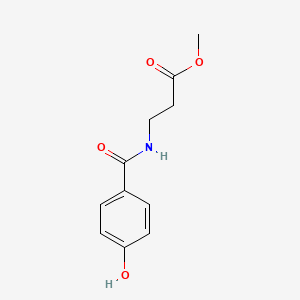
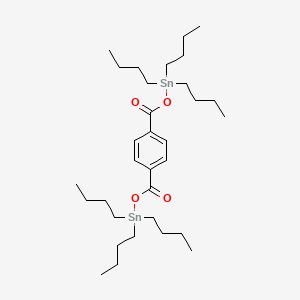
![2,2',2'-(1,3,5-Benzenetriyl)tris[3-methylpyridine]](/img/structure/B13751943.png)
